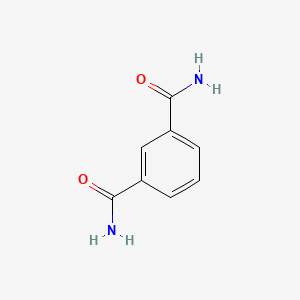

Isophthalamid

Übersicht

Beschreibung

Isophthalamide is a benzenedicarboxamide . It is functionally related to an isophthalic acid . The molecular formula of Isophthalamide is C8H8N2O2 .

Synthesis Analysis

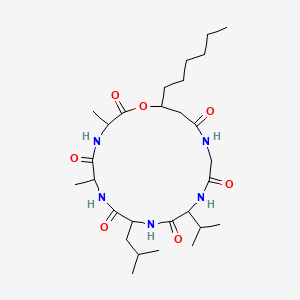

Isophthalamide has been used in the synthesis of various compounds. For instance, it has been used in the preparation of an isophthalamide 2catenane, a type of interlocked molecule . Another study reported the synthesis of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide . Additionally, two new isophthalamide isomers were synthesized from the reaction between isophthaloyl chloride with 2-amino-4-methylpyridine and 2-amino-5-methylpyridine .Molecular Structure Analysis

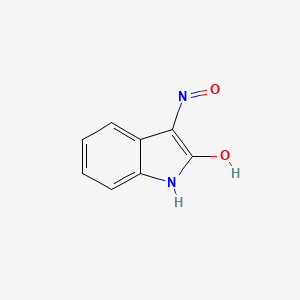

The molecular structure of Isophthalamide has been studied using various techniques. For instance, one study used electrospray ionization mass spectrometry to analyze the molecular structure and dynamics of Isophthalamide . Another study focused on the fluorescent receptors based on Isophthalamide groups for molecular recognition, sensing, and detection of assorted analytes .Chemical Reactions Analysis

Isophthalamide has been involved in various chemical reactions. For example, it has been used as a reagent for the gas-phase complexation of anionic moieties within biomolecules . Another study reported the pyrolysis mechanisms of Nomex insulation paper, which is composed of 93% poly(m-phenylene isophthalamide) fibers .Physical And Chemical Properties Analysis

Isophthalamide has a molecular weight of 164.16 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 430.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Wärmedämmung

PMIA wurde bei der Entwicklung von Graphen-basierten Verbundaerogelen mit verbesserter Formstabilität unter Druck verwendet, die für Hochtemperaturanwendungen geeignet sind . Diese Aerogele haben eine hervorragende Hitzebeständigkeit und Flammschutzfähigkeit . Die Wärmeleitfähigkeit der hergestellten Aerogele nahm mit zunehmendem PMIA-Gehalt zu, aber ihre Wärmeleitfähigkeit lag immer noch unter 0,045 W m −1 K −1, was auf eine beträchtliche Wärmedämmfähigkeit hinweist .

Hochtemperatur-Elektroheizung

Ein PMIA/Ruß (CB)-Verbundwerkstoff wurde als elektrische Heizfilme vorgeschlagen, die einen stabilen und sicheren Betrieb bei hohen Temperaturen von > 200 °C unter einer sicheren Spannung von nur 20 V ermöglichen . Die PMIA/CB-Verbundwerkstoffe weisen eine hohe Heiztemperatur, schnelle Heizfähigkeit, gute Heizgleichmäßigkeit und hervorragende Heizzuverlässigkeit auf .

Entwicklung fortschrittlicher Materialien

Der Bedarf an Mitteln mit hoher thermischer Stabilität und hoher Festigkeit nimmt aufgrund ihrer zunehmenden Verwendung in fortschrittlichen Materialien stetig zu . Eine Reihe von sulfonierten Poly(m-phenylenisophthalamid) (SPMIA)-Copolymeren mit überlegener thermischer Stabilität und guten mechanischen Eigenschaften wurden durch ein Niedrigtemperatur-Polykondensationsverfahren hergestellt .

Aerogelentwicklung

PMIA wurde bei der Entwicklung von Aerogelen aufgrund seiner ultraleichten Dichte, seines großen Porenvolumens und seiner einstellbaren Porosität verwendet . Diese Aerogele sind für viele Anwendungen in den Bereichen Wärmeregulierung, Abfallentsorgung, Katalyse, Elektrochemie usw. von großem Interesse .

Flexible Elektroheizungen

Kohlenstoffbasierte leitfähige Polymerverbundwerkstoffe haben als Kandidaten für flexible Elektroheizungen mit hoher Leistung große Aufmerksamkeit erregt . Hierin wird ein PMIA/CB-Verbundwerkstoff als elektrische Heizfilme vorgeschlagen .

Elektrothermische Verbundfolien mit hoher Leistung

Diese Studie wird neue Wege für die Entwicklung elektrothermischer Verbundfolien mit hoher Leistung für Anwendungen bei mittleren bis hohen Temperaturen eröffnen .

Safety and Hazards

Zukünftige Richtungen

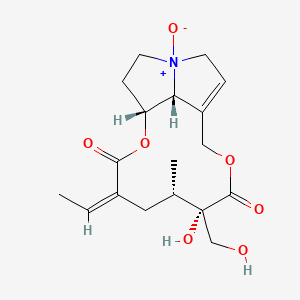

Isophthalamide has been used in the construction and chemical behavior of a new generation of interlocked molecules, primarily focusing on heteroditopic wheels and their applications in different directions of the modern research area . Another study mentioned the development of high-performance PMIA-based hollow fiber membranes, which is necessary to control and optimize the pore structure of the final PMIA membrane through extensive research on various process parameters .

Wirkmechanismus

Target of Action

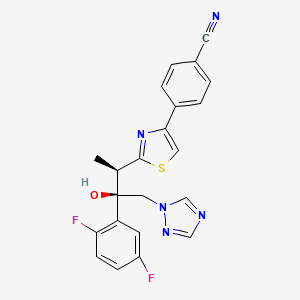

Isophthalamide, also known as N,N′ Bis-(2-Mercaptoethyl) Isophthalamide (NBMI), is a lipophilic thiol agent synthesized from natural chemicals . It has a high affinity for heavy metals such as mercury, cadmium, and lead . Therefore, the primary targets of Isophthalamide are these heavy metal ions.

Mode of Action

Isophthalamide interacts with its targets (heavy metal ions) by binding to them, forming stable complexes . This interaction reduces the concentration of free heavy metal ions, thereby decreasing their toxicity. For instance, in the case of methylmercury (MeHg) toxicity, Isophthalamide has been shown to reduce both acute and chronic MeHg toxicity .

Pharmacokinetics

Its lipophilic nature suggests that it may have good bioavailability and can cross biological membranes, potentially reaching various tissues in the body .

Result of Action

The binding of Isophthalamide to heavy metal ions results in a decrease in their free concentrations, reducing their toxicity. For example, in a study using the nematode Caenorhabditis elegans, Isophthalamide was found to reduce the death rate, structural damage in DAergic neurons, and restore antioxidant response levels when exposed to MeHg .

Eigenschaften

IUPAC Name |

benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUPTXGVPYNUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169744 | |

| Record name | 1,3-Benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1740-57-4 | |

| Record name | 1,3-Benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP57YML58I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

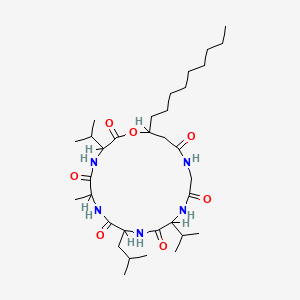

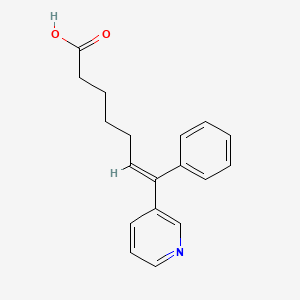

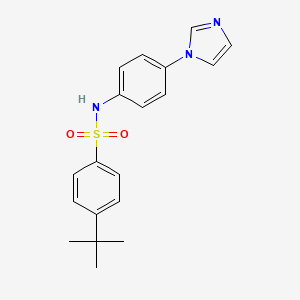

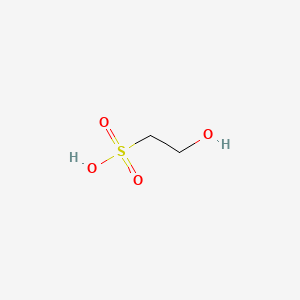

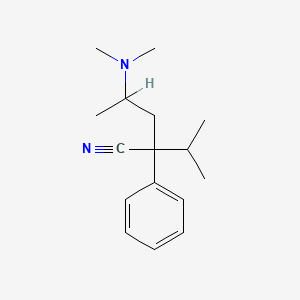

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.